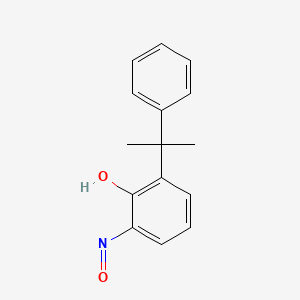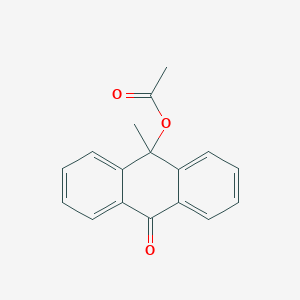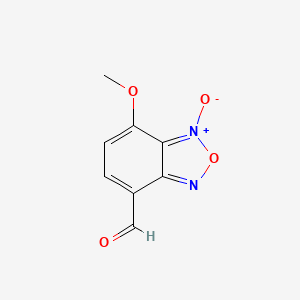
(1E)-1-Iodohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-Iodohept-1-ene: is an organic compound with the molecular formula C7H13I It is an alkene with an iodine atom attached to the first carbon of the heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Hept-1-ene: One common method to prepare (1E)-1-Iodohept-1-ene involves the halogenation of hept-1-ene. This reaction typically uses iodine and a catalyst such as silver nitrate in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Hydroiodination of Hept-1-yne: Another method involves the hydroiodination of hept-1-yne. This reaction uses hydrogen iodide (HI) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective addition of iodine to the terminal carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (1E)-1-Iodohept-1-ene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under basic conditions.
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions. For example, it can react with hydrogen bromide (HBr) to form 1-bromoheptane.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form heptanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Addition Reactions: Hydrogen bromide (HBr) in an inert solvent like chloroform.
Oxidation Reactions: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed:
Substitution: Hept-1-ol, Heptanenitrile.
Addition: 1-Bromoheptane.
Oxidation: Heptanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: (1E)-1-Iodohept-1-ene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of alkyl iodides on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the synthesis of iodine-containing drugs
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1E)-1-Iodohept-1-ene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The compound’s double bond also allows for addition reactions, where reagents add across the double bond to form new products.
Molecular Targets and Pathways: In biological systems, this compound may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
1-Bromohept-1-ene: Similar in structure but contains a bromine atom instead of iodine.
1-Chlorohept-1-ene: Contains a chlorine atom instead of iodine.
Hept-1-yne: An alkyne with a triple bond instead of a double bond.
Uniqueness: (1E)-1-Iodohept-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain chemical reactions, such as nucleophilic substitution and addition reactions.
Propiedades
Fórmula molecular |
C7H13I |
|---|---|
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
(E)-1-iodohept-1-ene |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+ |
Clave InChI |
XULQQNDHGTXWAD-VOTSOKGWSA-N |
SMILES isomérico |
CCCCC/C=C/I |
SMILES canónico |
CCCCCC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)






![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)






